molecular formula C15H14FN3O3 B2355906 N'-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-65-6

N'-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2355906
CAS RN: 1105242-65-6
M. Wt: 303.293
InChI Key: NEUVMUVSZQBLIH-UHFFFAOYSA-N
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Description

N-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, also known as FDPH, is a compound that has been extensively researched for its potential applications in the field of medicine. FDPH is a member of the dihydropyridine family of compounds, which are known to possess a wide range of biological activities. In

Scientific Research Applications

Spectrochemical and Theoretical Approaches

Research conducted by Jose, Sreekanth, John, Basheer, and Sreeja (2018) explores the use of acylhydrazone derivatives, including compounds similar to N'-acetyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, as fluoride sensors. These compounds exhibit specific responses to fluoride ions, making them potentially useful in spectrochemical and spectrofluorometric applications (Jose et al., 2018).

Molecular Architecture and Non-Covalent Interactions

In a study by Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, and Usman (2021), novel pyridine-based hydrazone derivatives, including structures related to the chemical of interest, demonstrated the importance of hydrogen bonding in the formation of supramolecular architectures. This research provides insights into non-covalent interactions crucial for materials architecture, which is significant for designing new materials with specific properties (Khalid et al., 2021).

Synthetic Applications in Glycopeptide Synthesis

Sjölin and Kihlberg (2001) investigated fluorobenzoyl groups as protective groups in glycopeptide synthesis. The use of fluorobenzoyl groups, which are structurally related to the compound , showed significant advantages in terms of stereoselectivity and ease of removal. This research has applications in the synthesis of glycopeptides, which are crucial in various biological processes (Sjölin & Kihlberg, 2001).

Radiotracer Studies in Neuroscience

Lee, Choe, Sugimoto, Kim, Hwang, Lee, Choi, Lee, and Kim (2000) synthesized and evaluated compounds including 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of the compound of interest, for in vivo studies of acetylcholinesterase. Such research is significant for understanding neurochemical processes, particularly in the context of neurodegenerative diseases (Lee et al., 2000).

properties

IUPAC Name

N'-acetyl-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-10(20)17-18-14(21)13-3-2-8-19(15(13)22)9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUVMUVSZQBLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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